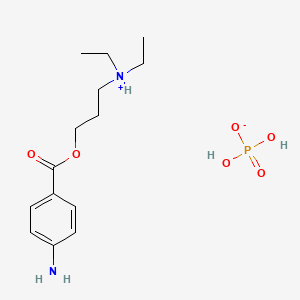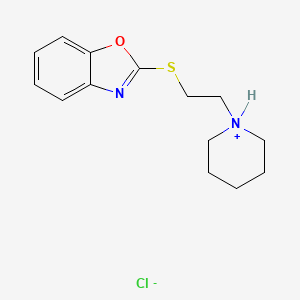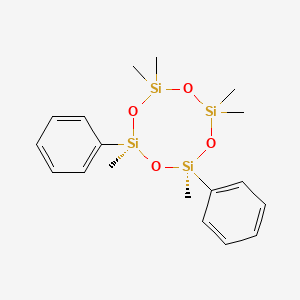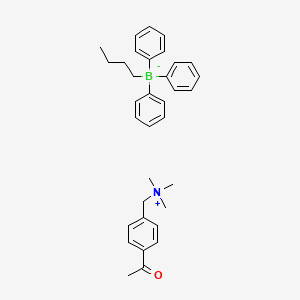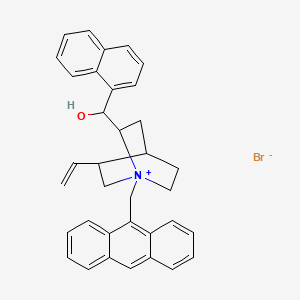
N-(9-Anthracenemethyl)cinchonidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Anthracenemethyl)cinchonidinium bromide is a cinchona-based chiral phase-transfer catalyst. It is known for its application in asymmetric synthesis, particularly in the alkylation and Michael addition reactions. The compound is characterized by its unique structure, which includes an anthracene moiety attached to the cinchonidinium framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenemethyl)cinchonidinium bromide typically involves the reaction of cinchonidine with 9-chloromethylanthracene. The process begins by dissolving cinchonidine and 9-chloromethylanthracene in toluene and heating the mixture to reflux. The product, N-(9-Anthracenemethyl)cinchonidinium chloride, is then isolated and purified. This intermediate is further reacted with allyl bromide in the presence of methylene chloride and aqueous potassium hydroxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Anthracenemethyl)cinchonidinium bromide primarily undergoes substitution reactions. It is particularly effective in catalyzing asymmetric alkylation and Michael addition reactions.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as allyl bromide and tert-butyl glycinate-benzophenone Schiff base. The reactions are typically carried out in a micellar medium, which enhances the enantioselectivity of the process .
Major Products Formed
The major products formed from reactions involving this compound are enantioselective alkylation and Michael addition products. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Applications De Recherche Scientifique
N-(9-Anthracenemethyl)cinchonidinium bromide has a wide range of applications in scientific research:
Biology: The compound’s ability to induce chirality makes it useful in the synthesis of biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with specific enantiomeric forms.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where enantioselectivity is crucial.
Mécanisme D'action
N-(9-Anthracenemethyl)cinchonidinium bromide exerts its effects through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture. The anthracene moiety enhances the compound’s ability to stabilize transition states, thereby increasing the reaction rate and enantioselectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide: Another cinchona-based chiral phase-transfer catalyst with similar applications in asymmetric synthesis.
N-Benzylcinchonidinium bromide: Used in similar catalytic processes but lacks the anthracene moiety, which may affect its efficiency and selectivity.
Uniqueness
N-(9-Anthracenemethyl)cinchonidinium bromide is unique due to the presence of the anthracene moiety, which enhances its catalytic properties. This structural feature allows for greater stabilization of transition states and improved enantioselectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C35H34BrNO |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-naphthalen-1-ylmethanol;bromide |
InChI |
InChI=1S/C35H34NO.BrH/c1-2-24-22-36(23-33-30-15-7-4-11-27(30)20-28-12-5-8-16-31(28)33)19-18-26(24)21-34(36)35(37)32-17-9-13-25-10-3-6-14-29(25)32;/h2-17,20,24,26,34-35,37H,1,18-19,21-23H2;1H/q+1;/p-1 |
Clé InChI |
BLMQFCWNKLRNTI-UHFFFAOYSA-M |
SMILES canonique |
C=CC1C[N+]2(CCC1CC2C(C3=CC=CC4=CC=CC=C43)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


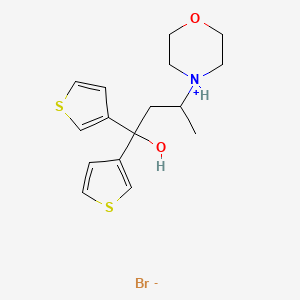
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
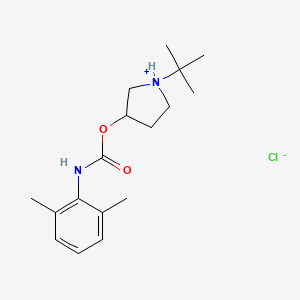
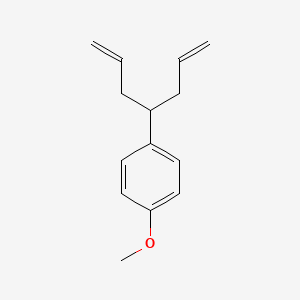
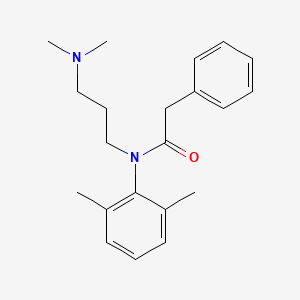

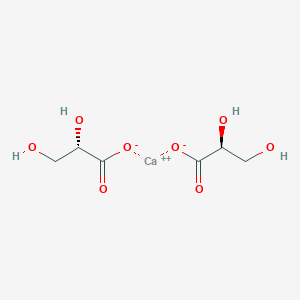
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
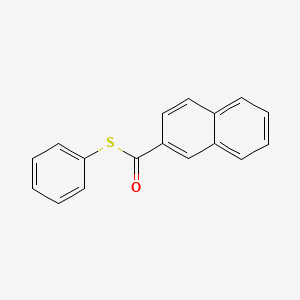
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
